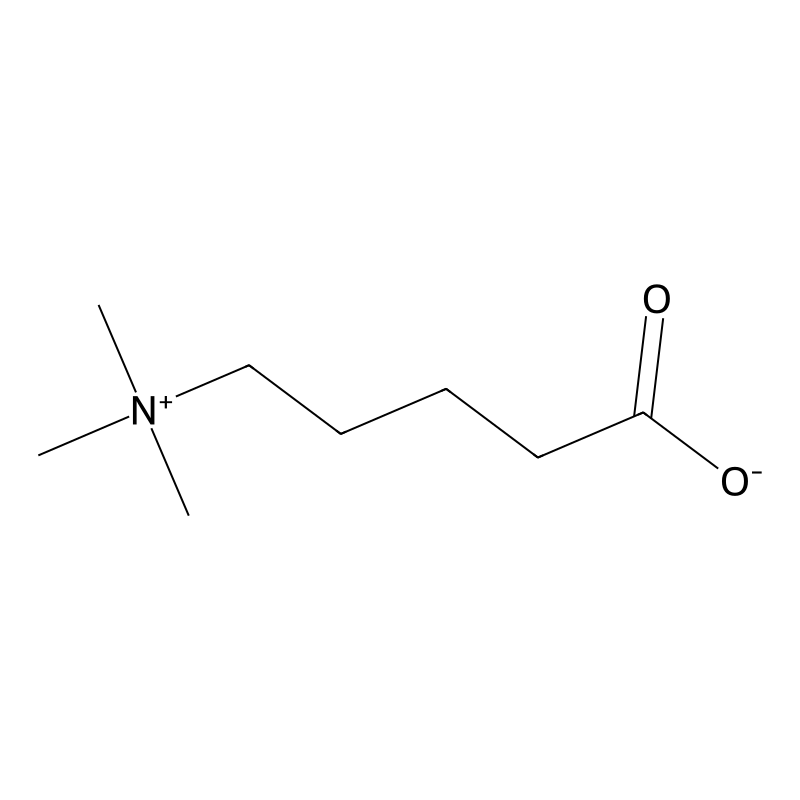delta-Valerobetaine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Microbial Metabolite and Diet Dependence:
- Delta-Valerobetaine is a metabolite produced by the gut microbiome, the community of microorganisms residing in our intestines.
- Studies have shown that its levels are influenced by diet, with higher levels observed in individuals with obesity and those consuming specific diets.
Potential Role in Obesity:
- Research suggests that delta-valerobetaine might act as a diet-dependent obesogen, a molecule that promotes weight gain.
- Studies in mice have shown that VB treatment, combined with a high-fat diet, leads to increased weight gain and adipose tissue mass compared to controls.
Impact on Mitochondrial Function and Metabolism:
Delta-Valerobetaine, a microbiome-derived metabolite, is identified by its chemical formula C₈H₁₈N₁O₂ and a molecular weight of 158.24 g/mol. It is produced in the gut primarily by various bacterial species, including Salmonella typhimurium, Bifidobacterium longum, and certain lactobacilli . This compound is notable for its role as a precursor to trimethylamine N-oxide, which has been linked to cardiovascular diseases . Delta-Valerobetaine has gained attention due to its association with obesity and metabolic disorders, particularly as it tends to accumulate in individuals with higher visceral fat mass .
Delta-Valerobetaine participates in several biochemical pathways, primarily involving fatty acid metabolism. It inhibits mitochondrial fatty acid oxidation by decreasing the availability of carnitine, which is essential for transporting long-chain fatty acids into mitochondria for β-oxidation. This inhibition can lead to increased adipose tissue accumulation and exacerbate conditions like hepatic steatosis when consumed alongside a high-fat diet . The compound's metabolic pathway also includes its conversion to trimethylamine, which is subsequently oxidized to trimethylamine N-oxide in the liver .
Delta-Valerobetaine exhibits significant biological activity as a diet-dependent obesogen. Research indicates that it is linked to increased body weight and adipose tissue mass in both conventional and germ-free mice when subjected to a western diet . In vitro studies have demonstrated that delta-valerobetaine decreases mitochondrial oxygen consumption rates in human liver cells (HepG2), particularly under conditions mimicking fasting, suggesting its role in modulating energy metabolism . Furthermore, its presence in the gut microbiome correlates with alterations in energy satiety hormones, potentially influencing appetite regulation .
The synthesis of delta-valerobetaine can be achieved through the reaction of trimethylamine with 5-bromovaleric acid. Specifically, this involves stirring one molar equivalent of trimethylamine in 20% ethanol with 5-bromovaleric acid under vacuum conditions for 24 hours at room temperature. The resulting product is purified through recrystallization using cold isopropanol and acetonitrile .
Delta-Valerobetaine has potential applications in research focused on obesity and metabolic disorders due to its role as a microbiome-derived metabolite. It serves as a molecular target for understanding the interactions between diet, gut microbiota, and host metabolism. Additionally, delta-valerobetaine's relationship with trimethylamine N-oxide positions it as a compound of interest in cardiovascular disease research .
Studies have shown that delta-valerobetaine interacts significantly with mitochondrial metabolism. Its administration leads to decreased levels of carnitine within cells, thereby impairing the transport of fatty acids into mitochondria for oxidation . Furthermore, its effects on lipid metabolism have been characterized through various experimental models, highlighting its influence on gene expression related to mitochondrial function and lipid transport under different dietary conditions .
Several compounds share structural or functional similarities with delta-valerobetaine. Below are some notable examples:
| Compound Name | Chemical Structure | Key Characteristics |
|---|---|---|
| Trimethylamine N-oxide | C₃H₁₂N₁O | Oxidized form of trimethylamine; linked to cardiovascular risks. |
| Gamma-butyrobetaine | C₄H₉N₁O₂ | Another microbiome-derived metabolite; involved in carnitine metabolism. |
| Betaine | C₅H₁₁N₁O₂ | A naturally occurring compound; involved in methylation processes. |
| 5-Aminovaleric acid | C₅H₉N | Related to energy metabolism; linked to gut microbiota. |
Delta-valerobetaine's uniqueness lies in its specific role as a diet-dependent obesogen that directly influences mitochondrial fatty acid oxidation and energy metabolism through its interaction with carnitine levels and gut microbiota dynamics . Unlike other betaines or related compounds, it has a distinct impact on obesity-related metabolic pathways and provides insights into the interplay between diet and microbial metabolites in health and disease contexts.








